8-Fluoro-6-methyl-5-nitroquinoline
Description
Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Biology
Quinoline derivatives are a class of heterocyclic compounds that have garnered immense attention in chemical biology due to their wide array of biological activities. moldb.comnih.govresearchgate.netnih.govnih.govresearchgate.net These activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net The versatility of the quinoline ring system allows for structural modifications that can fine-tune its biological and physical properties, making it a frequent subject of synthetic and medicinal chemistry research. nih.gov
The quinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. moldb.comparchem.comsigmaaldrich.comcymitquimica.commsesupplies.com This term denotes a molecular framework that is able to bind to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. parchem.comsigmaaldrich.comcymitquimica.com The ability of the quinoline structure to be readily synthesized and modified contributes to its privileged status. parchem.comcymitquimica.com Numerous quinoline-based drugs are currently in clinical use or undergoing clinical trials for a variety of diseases, underscoring the therapeutic importance of this heterocyclic system. moldb.comparchem.com
Contextual Overview of Fluorinated and Nitro-Substituted Quinoline Systems
The introduction of fluorine and nitro groups onto the quinoline scaffold can significantly modulate the molecule's properties.
The incorporation of fluorine atoms into organic molecules, including quinolines, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. smolecule.comnih.gov Fluorine's high electronegativity and small size can alter the electronic properties and conformation of a molecule, influencing its interaction with biological targets. smolecule.com
The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic and reactive properties of the quinoline ring. nih.gov Its presence can facilitate certain chemical reactions and can be a key pharmacophore in various biologically active molecules. nih.gov In some contexts, the nitro group is associated with redox activity, which can be harnessed for therapeutic purposes. nih.gov
Given the established roles of these substituents, it can be inferred that 8-Fluoro-6-methyl-5-nitroquinoline possesses a unique combination of electronic and steric properties that make it a compound of interest for further scientific investigation. However, without specific research data, any discussion of its precise characteristics remains speculative.
Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
8-fluoro-6-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3 |
InChI Key |
JQZCHHCKRHYYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F |
Origin of Product |
United States |
Computational and Theoretical Investigations of 8 Fluoro 6 Methyl 5 Nitroquinoline
Quantum Chemical Calculations and Molecular Optimization
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 8-Fluoro-6-methyl-5-nitroquinoline, these methods provide a detailed picture of its electronic structure, geometry, and energetic properties.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. nih.gov The ground state geometry of this compound is predicted by minimizing the molecule's energy. Typically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.gov
The optimization process yields the most stable three-dimensional arrangement of the atoms. For this compound, the quinoline (B57606) core is expected to be largely planar. However, steric hindrance between the adjacent 6-methyl and 5-nitro groups may cause a slight out-of-plane torsion of the nitro group to alleviate strain. The fluorine atom at the 8-position will influence the electronic distribution and bond lengths within the benzene (B151609) portion of the quinoline ring. Predicted geometrical parameters, based on calculations for similar substituted quinolines, are presented in Table 1. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound This interactive table provides predicted bond lengths and angles. These values are estimates based on DFT calculations of analogous compounds.
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C5-N(O2) | 1.48 | Bond length between the quinoline ring and the nitro group nitrogen. |
| N-O | 1.22 | Average bond length of the nitrogen-oxygen bonds in the nitro group. |
| C6-C(H3) | 1.51 | Bond length between the quinoline ring and the methyl group carbon. |
| C8-F | 1.35 | Bond length of the carbon-fluorine bond. |
| ∠(O-N-O) | ~124° | Bond angle within the nitro group. |
| ∠(C4-C5-C6) | ~121° | Bond angle within the quinoline ring, potentially widened by steric effects. |
| Dihedral C7-C8-C(F)-N | ~180° | Dihedral angle showing the planarity of the fluorine with the ring. |
Theoretical Vibrational Spectroscopy (FT-IR and FT-Raman) Predictions
Theoretical vibrational analysis, based on frequencies calculated via DFT, can predict the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. wikipedia.org These calculations identify the fundamental vibrational modes of the molecule. youtube.com The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental data. nih.gov
For this compound, characteristic vibrational modes are expected for its functional groups. The nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The C-F bond will have a characteristic stretching frequency, and the methyl group will show symmetric and asymmetric C-H stretching and bending modes. The aromatic quinoline core gives rise to a complex pattern of C-C and C-N stretching and C-H bending vibrations. researchgate.netnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This interactive table lists the principal predicted vibrational modes and their expected wavenumber ranges based on theoretical calculations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Methyl C-H Stretch | 2980-2870 | IR, Raman |
| NO₂ Asymmetric Stretch | 1560-1520 | IR (Strong) |
| Aromatic C=C/C=N Stretch | 1600-1450 | IR, Raman |
| NO₂ Symmetric Stretch | 1355-1335 | IR (Strong) |
| Methyl C-H Bending | 1460-1380 | IR |
| C-F Stretch | 1250-1000 | IR (Strong) |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.gov By performing GIAO calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) after geometry optimization, one can predict the ¹H and ¹³C NMR spectra. nih.govtsijournals.com The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).
The predicted chemical shifts for this compound reflect its electronic structure. The electron-withdrawing effects of the nitro and fluoro groups will cause downfield shifts (higher ppm) for nearby nuclei. The electron-donating methyl group will cause a slight upfield shift for adjacent protons and carbons. The protons on the quinoline ring system will appear in the aromatic region, with their specific shifts determined by their position relative to the substituents. uncw.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This interactive table shows the estimated chemical shift ranges for the different nuclei in the molecule. Values are referenced to TMS and are based on analyses of similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| H (Methyl) | 2.4 - 2.6 | Singlet, influenced by the adjacent nitro group. |
| H2 | 8.9 - 9.1 | Doublet of doublets, deshielded by the ring nitrogen. |
| H3 | 7.6 - 7.8 | Doublet of doublets. |
| H4 | 8.7 - 8.9 | Doublet, deshielded by the ring nitrogen. |
| H7 | 7.7 - 7.9 | Singlet (or narrow doublet), influenced by adjacent F and methyl groups. |
| C2 | ~150 | Affected by the ring nitrogen. |
| C3 | ~122 | |
| C4 | ~136 | |
| C4a | ~148 | Bridgehead carbon. |
| C5 | ~140 | Carbon bearing the nitro group, significantly deshielded. |
| C6 | ~135 | Carbon bearing the methyl group. |
| C7 | ~125 | |
| C8 | ~155 (d, J_CF) | Carbon bearing the fluorine, shows C-F coupling. |
| C8a | ~128 | Bridgehead carbon. |
Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. rsc.orgscirp.org
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reaction and electronic excitation. rsc.org For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group has a lesser, raising effect. The HOMO is typically distributed over the π-system of the quinoline ring, while the LUMO is often localized on the nitro group and the quinoline ring, indicating that this region is the most likely site for nucleophilic attack.
Table 4: Predicted Electronic Properties of this compound This interactive table presents the calculated energies of the frontier molecular orbitals based on DFT computations of related nitro-fluoro quinolines.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| E_HOMO | -6.8 to -7.2 | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | -2.9 to -3.3 | Energy of the Lowest Unoccupied Molecular Orbital. |
Conformational Analysis and Intramolecular Interactions
Conformational analysis for a rigid aromatic system like this compound primarily concerns the orientation of its substituents. The quinoline core itself is planar. The main point of interest is the potential for steric repulsion between the methyl group at position 6 and the nitro group at position 5. mdpi.com To minimize this steric clash, the nitro group is expected to twist out of the plane of the quinoline ring. This rotation can influence the molecule's electronic properties by disrupting π-conjugation between the nitro group and the ring. Other intramolecular interactions are likely to be weak, though non-covalent interactions like C-H···O or C-H···F hydrogen bonds may exist, subtly influencing the final conformation.
Prediction of Physico-chemical Parameters and Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These parameters provide quantitative measures of the molecule's reactivity and are useful for comparing it with other compounds. scirp.orgrsc.org
Ionization Potential (I): Approximated as I ≈ -E_HOMO
Electron Affinity (A): Approximated as A ≈ -E_LUMO
Electronegativity (χ): A measure of the power of an atom or group to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): Measures the resistance to charge transfer. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rsc.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / 2η
These descriptors collectively provide a detailed profile of the chemical behavior of this compound. The presence of the strongly electron-withdrawing nitro group suggests the molecule will have a relatively high electrophilicity index.
Table 5: Predicted Physico-chemical and Reactivity Descriptors This interactive table summarizes the global reactivity descriptors for this compound, calculated from the predicted HOMO and LUMO energies.
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 7.0 eV |
| Electron Affinity (A) | -E_LUMO | 3.1 eV |
| Electronegativity (χ) | (I + A) / 2 | 5.05 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.95 eV |
| Chemical Softness (S) | 1 / 2η | 0.256 eV⁻¹ |
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO responses. The combination of the electron-donating methyl group and the electron-withdrawing nitro group on the quinoline scaffold suggests that this compound could possess interesting NLO properties.
Computational methods, primarily DFT, are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's second-order NLO activity. For comparison, these values are often benchmarked against known NLO materials like urea.
Table 1: Illustrative Non-linear Optical Properties This table presents hypothetical data for this compound to illustrate the typical output of NLO calculations.
| Parameter | Symbol | Hypothetical Value | Unit |
| Dipole Moment | μ | 4.5 | Debye |
| Linear Polarizability | α | 25 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β | 150 x 10⁻³⁰ | esu |
The presence of the fluorine atom can further enhance the NLO response by modifying the electronic distribution and increasing the molecule's asymmetry. A high β value would indicate that this compound could be a promising candidate for NLO applications.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. This analysis provides detailed insights into intramolecular bonding, charge distribution, and hyperconjugative interactions that contribute to molecular stability.
NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the quinoline ring system. These interactions are crucial for understanding the electronic landscape of the molecule.
Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions This table presents hypothetical data to illustrate key findings from an NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N1 | π* (C5-C10) | 15.2 |
| LP (2) O1 | π* (N2-C5) | 25.8 |
| π (C7-C8) | π* (C9-C10) | 20.5 |
Note: LP denotes a lone pair, and π* denotes an antibonding π-orbital. Atom numbering is hypothetical.
The analysis would also reveal the partial atomic charges on each atom, indicating the electron-donating or -withdrawing effects of the substituents. The fluorine and nitro groups are expected to be regions of high negative charge, while the methyl-substituted carbon and adjacent ring atoms would carry a more positive charge.
Global Reactivity Descriptors
Key global reactivity descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): The escaping tendency of electrons. Calculated as (E_HOMO + E_LUMO) / 2.
Electronegativity (χ): The power to attract electrons. Calculated as -μ.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as μ² / (2η).
A small HOMO-LUMO energy gap generally indicates higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, likely resulting in a relatively small energy gap and a high electrophilicity index, suggesting it would be a good electron acceptor.
Table 3: Illustrative Global Reactivity Descriptors This table presents hypothetical data for this compound.
| Descriptor | Symbol | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | -6.8 |
| LUMO Energy | E_LUMO | -3.2 |
| Energy Gap | ΔE | 3.6 |
| Chemical Hardness | η | 1.8 |
| Electronegativity | χ | 5.0 |
| Electrophilicity Index | ω | 6.94 |
Molecular Dynamics Simulations for Structural Behavior
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While often used for large biomolecular systems, MD simulations can also offer insights into the conformational flexibility and intermolecular interactions of smaller molecules like this compound in different environments (e.g., in solution or in a crystalline state).
An MD simulation would track the positions and velocities of the atoms in the molecule, governed by a force field. The resulting trajectory can be analyzed to understand vibrational motions, rotational barriers of the methyl group, and how the molecule interacts with solvent molecules. This can be particularly useful for understanding its solubility and how it might orient itself when approaching a biological target or a material surface. For a relatively rigid molecule like this quinoline derivative, MD simulations would primarily explore the torsional dynamics of the methyl and nitro groups.
Computational Thermochemistry
Computational thermochemistry involves the calculation of thermodynamic properties such as enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy (G). These calculations are typically performed using DFT or more advanced ab initio methods and are crucial for understanding the stability of a molecule and the energetics of reactions in which it might participate.
By calculating the vibrational frequencies of the molecule, one can determine its zero-point vibrational energy (ZPVE) and thermal contributions to its energy and enthalpy. These calculations allow for the prediction of its heat capacity (C_v) and other thermodynamic functions at different temperatures. This data is fundamental for chemical process design and for understanding the molecule's stability under various conditions.
Table 4: Illustrative Thermodynamic Properties at 298.15 K This table presents hypothetical data for this compound.
| Property | Symbol | Hypothetical Value | Unit |
| Enthalpy of Formation | ΔH_f | 150.5 | kJ/mol |
| Standard Entropy | S° | 420.8 | J/(mol·K) |
| Heat Capacity (constant pressure) | C_p | 210.3 | J/(mol·K) |
Mechanistic Investigations of 8 Fluoro 6 Methyl 5 Nitroquinoline S Biological Action
Elucidation of Molecular Mechanisms of Action
The molecular interactions of fluoroquinolone and nitroaromatic compounds are well-documented, providing insight into the potential bioactivity of 8-Fluoro-6-methyl-5-nitroquinoline. The mechanisms likely involve direct enzyme inhibition, metabolic activation to reactive species, and interference with cellular proliferation cycles.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism for the antibacterial action of quinoline-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones and other novel bacterial topoisomerase inhibitors (NBTIs) function by stabilizing the complex formed between the enzyme and cleaved DNA. ackerleylab.com This stabilization creates a physical barrier to the enzyme-mediated re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. ackerleylab.com These breaks disrupt critical cellular processes and ultimately trigger bacterial cell death. ackerleylab.com
Research into novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives, which are structurally related to this compound, has demonstrated potent inhibitory activity against these enzymes. Enhanced inhibition of Topoisomerase IV, in particular, has been correlated with improved antibacterial activity, especially against strains of Staphylococcus aureus that have developed resistance to other inhibitors. The presence and position of the fluorine atom can significantly influence the potency against these enzymes.
Table 1: Antibacterial Activity of a Representative Fluoroquinoline Derivative Against S. aureus Strains
This table illustrates the minimum inhibitory concentrations (MICs) of a novel fluoroquinoline compound against both fluoroquinolone-sensitive and resistant strains of S. aureus, highlighting the impact of Topoisomerase IV inhibition.
| S. aureus Strain | Key Resistance Characteristic | MIC (μg/mL) |
|---|---|---|
| 1146 | Fluoroquinolone-Sensitive | ≤0.008 |
| 1095 | Fluoroquinolone-Resistant | 0.015 |
| Mutant Strain | D83N mutation in DNA gyrase | 0.015 |
| Mutant Strain | M121K mutation in DNA gyrase | 0.015 |
Data adapted from studies on 3-fluoro-6-methoxyquinoline derivatives, which serve as an analogue for understanding potential activity.
Bioactivation Pathways: Role of Nitroreductases in Biological Systems
The 5-nitro group on the quinoline (B57606) scaffold is a critical feature that suggests a distinct mechanism of action involving metabolic activation. Nitroaromatic compounds often act as prodrugs, requiring enzymatic reduction of the nitro group to exert their biological effects. svedbergopen.combenthamdirect.com This bioactivation is primarily carried out by a family of enzymes known as nitroreductases (NTRs), which are found in both bacterial and, to a lesser extent, mammalian cells. ackerleylab.comnih.gov
The process is typically a flavin-dependent reaction where enzymes transfer electrons from a cofactor like NAD(P)H to the nitro group. ackerleylab.comebi.ac.uk This can occur via a one-electron or a two-electron reduction pathway. nih.govnih.gov
Two-electron reduction: Oxygen-insensitive (Type I) nitroreductases catalyze a two-electron reduction of the nitro group (NO₂) to a nitroso (NO) and subsequently to a highly reactive hydroxylamine (B1172632) (NHOH) intermediate. mdpi.com This hydroxylamine can then form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and cell death. nih.gov
One-electron reduction: Oxygen-sensitive (Type II) nitroreductases catalyze a one-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov
Therefore, the biological activity of this compound is likely dependent on the nitroreductase capabilities of the target cells. This enzyme-mediated activation can confer selectivity, as the expression and type of nitroreductases can vary significantly between different organisms (e.g., bacteria vs. human cells) or environments (hypoxic vs. aerobic). svedbergopen.comasm.org Studies on other nitroquinolines have confirmed that they are bioactivated by Type I nitroreductases in various pathogens. nih.gov
Induction of Cell Cycle Arrest and Apoptosis Pathways
Beyond direct antibacterial action, quinoline and nitroaromatic compounds are known to induce programmed cell death (apoptosis) and halt the cell division cycle in eukaryotic cells, a mechanism central to potential anticancer activity. Research on various nitro- and fluoro-substituted heterocyclic compounds demonstrates their ability to trigger these pathways.
The induction of apoptosis often involves the mitochondrial pathway, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death. mdpi.com Furthermore, these compounds can induce cell cycle arrest, often at the G1/S or G2/M checkpoints. ebi.ac.uk This arrest is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21, which can be triggered by the tumor suppressor protein p53. mdpi.com Studies on novel pyrazoline derivatives containing fluoro and nitro groups have shown they can induce cell cycle arrest at the G1/S phase and trigger apoptosis, supporting the hypothesis that this compound could possess similar capabilities. ebi.ac.uk
Computational Approaches to Ligand-Target Interactions
To complement experimental data, computational methods are invaluable for predicting and analyzing the interactions between a small molecule like this compound and its biological targets. These in silico techniques provide a molecular-level understanding of binding affinity and the structural basis of the mechanism.
Molecular Docking Studies for Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound, docking studies would be employed to model its binding within the active sites of DNA gyrase and topoisomerase IV.
These studies on related quinolone compounds reveal key interactions that stabilize the ligand-protein complex. Common interactions include:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand and specific amino acid residues in the enzyme's active site.
Hydrophobic Interactions: Interactions between the aromatic quinoline ring and nonpolar residues.
Pi-Pi Stacking: Stacking interactions between the planar quinoline ring system and aromatic amino acid residues like Phenylalanine (PHE) or Tryptophan (TRP).
Docking studies on various quinoline derivatives have identified interactions with specific amino acid residues such as ILE-8, LYS-11, VAL-14, and PHE-15 in target proteins, with calculated binding affinities indicating stable complex formation.
Table 2: Example Molecular Docking Results for Quinoline Derivatives Against a Protein Target
This table summarizes typical binding affinities and key interacting residues observed in docking studies of quinoline-based compounds, providing a model for the expected interactions of this compound.
| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|
| Thiopyrano[2,3-b]quinoline | -5.3 | PHE A-15, ILE A-8, ILE A-18, LYS A-7, TRP A-12 |
| 6-methyl-thiopyrano[2,3-b]quinoline | -5.5 | PHE A-15, TRP A-12, LYS A-16, GLU-32 (H-bond) |
| 8-chloro-quinolone derivative | -6.2 | Not specified |
Data adapted from docking studies on various quinoline analogues against different protein targets to illustrate the methodology and type of results obtained. nih.gov
Structure-Mechanism Relationship Analysis
Fluoro Group: The fluorine atom at position 8 is an electron-withdrawing group that can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. In related fluoroquinolones, fluorination has been shown to enhance inhibition of topoisomerase IV, which can be critical for overcoming bacterial resistance.
Methyl Group: The electron-donating methyl group at position 6 can influence the electronic distribution of the quinoline ring and provide steric bulk that affects binding orientation within the target's active site.
Nitro Group: As discussed, the nitro group at position 5 is a key functional group that can be bioactivated by nitroreductases. The electron-withdrawing nature of this group is essential for this reductive activation and can also influence the molecule's ability to intercalate into DNA.
Studies on related series of compounds have shown that modifications to these positions directly impact biological outcomes. For example, changing the position and degree of fluorination on the quinoline ring system has been shown to modulate whole-cell antibacterial activity and enzyme inhibition, demonstrating a clear structure-mechanism relationship.
Medicinal Chemistry and Rational Drug Design Perspectives for 8 Fluoro 6 Methyl 5 Nitroquinoline Scaffold
Structure-Activity Relationship (SAR) Studies for Substituted Quinoline (B57606) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have been instrumental in identifying key structural features that govern their diverse pharmacological effects. orientjchem.org
Influence of Fluorine and Nitro Groups on Biological Potency and Selectivity
The introduction of fluorine and nitro groups into the quinoline ring can significantly impact a compound's biological profile. researchgate.netsmolecule.com
The fluorine atom , particularly at positions like C6, is known to enhance the biological activity of various compounds. orientjchem.orgresearchgate.net This is attributed to several factors:
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. smolecule.com
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can lead to a longer duration of action for the drug.
Altered Electronic Properties: Fluorine is a highly electronegative atom and can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets. researchgate.net
The nitro group is a strong electron-withdrawing group that can also profoundly influence biological activity. Its presence can:
Enhance Binding Affinity: The nitro group can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of the compound to its target.
Modulate Redox Properties: The nitro group can undergo bioreduction to form reactive intermediates that may exhibit cytotoxic or other biological effects. nih.gov This property is often exploited in the design of anticancer and antimicrobial agents.
Influence Physicochemical Properties: The nitro group can affect the solubility and electronic characteristics of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic properties. nih.gov
The unique combination of a fluorine atom and a nitro group in 8-Fluoro-6-methyl-5-nitroquinoline is expected to result in distinct chemical reactivity and biological activity compared to other quinoline derivatives. smolecule.com
Impact of Methyl Substitution on Pharmacological Profiles
The position and nature of substituents on the quinoline ring are critical in determining the pharmacological activity. nih.gov The presence of a methyl group at the C6 position of the quinoline scaffold can influence its pharmacological profile in several ways:
Steric Effects: The methyl group can introduce steric bulk, which may either enhance or hinder the binding of the molecule to its target receptor, depending on the topology of the binding site.
Electronic Effects: As an electron-donating group, the methyl group can influence the electron density of the quinoline ring system, which can affect its reactivity and interaction with biological targets.
Lipophilicity: The methyl group can increase the lipophilicity of the compound, potentially improving its absorption and distribution.
SAR studies on various quinoline derivatives have shown that even small changes, such as the position of a methyl group, can lead to significant differences in biological activity. nih.gov For instance, in a series of 2,6-dimethyl quinoline derivatives, the inhibitory potential against certain enzymes was found to be influenced by the presence of the methyl group in conjunction with other substituents. nih.gov
Pharmacomodulation Strategies at Key Positions of the Quinoline Ring System
Pharmacore modulation involves the strategic modification of a lead compound to improve its pharmacological properties. For the quinoline ring system, several positions are amenable to modification to enhance therapeutic efficacy. Key positions for pharmacomodulation on the quinoline ring include C2, C4, C7, and C8. orientjchem.orgnih.gov
Position C2: Modifications at this position can significantly impact activity. For example, the introduction of different substituents can modulate the anticancer or antiviral properties of the quinoline derivative. rsc.org
Position C4: Substitution at the C4 position has been shown to be important for anticancer activity. orientjchem.org The introduction of various heterocyclic moieties at this position has led to the development of potent antiproliferative agents. nih.gov
Position C7: The C7 position is often a target for introducing side chains that can enhance the drug-like properties of the molecule, such as solubility and target-specific interactions. For instance, in some antimalarial quinolines, modifications at C7 are crucial for their activity. nih.gov
Position C8: The C8 position can be substituted with groups that influence the metal-chelating properties of the quinoline, which can be important for certain biological activities. orientjchem.org
For the this compound scaffold, pharmacomodulation could involve the introduction of various functional groups at other available positions on the quinoline ring to fine-tune its biological activity.
Application of Scaffold Hopping and Bioisosteric Replacement in Quinoline Design
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel compounds with improved properties. nih.govuniroma1.it
Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original's biological activity. uniroma1.it This can lead to the discovery of new chemical classes of drugs with potentially better pharmacokinetic profiles or fewer side effects. For quinoline-based compounds, scaffold hopping could involve replacing the quinoline core with other heterocyclic systems that mimic its essential structural features.
Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. researchgate.net This strategy is often used to optimize lead compounds by improving their potency, selectivity, or metabolic stability. researchgate.net
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Methyl group (-CH3) | Halogens (e.g., -F, -Cl), Hydroxyl group (-OH) | To modulate lipophilicity, metabolic stability, and electronic properties. researchgate.net |
| Nitro group (-NO2) | Cyano group (-CN), Sulfonamide (-SO2NH2) | To alter electronic properties, hydrogen bonding capacity, and redox potential. |
| Fluorine (-F) | Other halogens (-Cl, -Br), Trifluoromethyl group (-CF3) | To fine-tune lipophilicity and electronic effects. researchgate.net |
In the context of this compound, bioisosteric replacement could be applied to any of the three substituents to explore the chemical space and identify analogs with enhanced therapeutic potential.
Design of Novel Quinoline-Based Lead Compounds for Therapeutic Development
The design of novel quinoline-based lead compounds is an active area of research, with a focus on developing agents for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. mdpi.commdpi.com The process of designing new lead compounds often involves a combination of computational and synthetic approaches. mdpi.com
Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to predict the binding affinity of designed compounds to their biological targets and to guide the selection of the most promising candidates for synthesis. mdpi.com
Based on the SAR data of existing quinoline derivatives, novel compounds can be designed by:
Molecular Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. mdpi.com
Privileged Scaffold Diversification: Using the quinoline ring as a "privileged scaffold" and decorating it with a variety of substituents to generate a library of compounds for biological screening. nih.gov
Structure-Based Design: If the three-dimensional structure of the biological target is known, new quinoline derivatives can be designed to fit optimally into the active site.
The this compound scaffold, with its unique substitution pattern, serves as a promising starting point for the design of new lead compounds with potentially novel mechanisms of action and improved therapeutic profiles.
Future Directions and Emerging Research Opportunities
Advancements in Synthesis of Highly Functionalized Quinoline (B57606) Derivatives
The future of quinoline-based drug discovery is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. While classical methods like the Skraup, Friedländer, and Doebner-von Miller syntheses have been foundational, contemporary research is focused on creating highly substituted and complex quinoline derivatives with greater precision and efficiency. nih.govnih.govijpsjournal.com
A significant area of advancement is the use of transition-metal-catalyzed C-H activation . nih.govmdpi.com This powerful strategy allows for the direct functionalization of the quinoline core, bypassing the need for pre-functionalized starting materials and thus offering a more atom- and step-economical synthesis. nih.gov Catalytic systems based on palladium, rhodium, and copper have been successfully employed for the alkylation and arylation of quinolines. nih.gov For instance, Co(III)-catalyzed C-H activation has been used for the direct and highly regioselective synthesis of quinolines from simple anilines and alkynes, where DMSO serves as both the solvent and a C1 building block. nih.govscilit.com Another innovative approach involves the deoxygenative C-H functionalization of quinoline-N-oxides, which provides a regioselective route to valuable quinoline derivatives. organic-chemistry.org
Furthermore, the principles of green chemistry are increasingly influencing the synthesis of quinoline derivatives. nih.govbenthamdirect.comtandfonline.com Researchers are actively developing protocols that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. ijpsjournal.combenthamdirect.com This includes the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govtandfonline.com One-pot multicomponent reactions are also gaining prominence as they allow for the construction of complex quinoline structures in a single, efficient step from simple starting materials. nih.gov The use of nanocatalysts is another promising green approach, offering high efficiency and the potential for catalyst recycling. nih.govacs.org
Integration of Advanced Computational Methodologies in Drug Discovery Pipelines
The integration of computational methods has become an indispensable part of modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. nih.govbeilstein-journals.orgresearchgate.netchemrxiv.org For quinoline derivatives, these in-silico techniques are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and identifying promising lead compounds.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how the steric and electrostatic properties of quinoline analogues influence their biological activity. nih.govtandfonline.commdpi.com By generating predictive models, researchers can identify key structural features that are essential for potency and selectivity, thereby guiding the design of new derivatives with enhanced therapeutic profiles. nih.govmdpi.comnih.gov For example, 3D-QSAR models have been successfully developed for quinoline derivatives targeting P-selectin, HIV-1 integrase, and phosphodiesterase 4B (PDE4B). nih.govtandfonline.comrsc.org
Molecular docking is another critical computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govresearchgate.netajprd.com This method is widely used to screen virtual libraries of quinoline compounds against specific biological targets and to rationalize the observed biological data at a molecular level. nih.govnih.gov For instance, docking studies have been instrumental in understanding the interactions of quinoline derivatives with targets such as HIV reverse transcriptase, human DNA topoisomerase I, and various bacterial enzymes. nih.govnih.gov
Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, allowing for the study of the conformational changes and stability of the interactions over time. mdpi.com The integration of these various computational techniques, from virtual screening and QSAR to molecular docking and MD simulations, creates a powerful drug discovery pipeline that can significantly accelerate the identification and optimization of novel quinoline-based drug candidates. nih.gov
Exploration of Novel Biological Targets for 8-Fluoro-6-methyl-5-nitroquinoline Analogues
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.govnih.gov Analogues of this compound hold the potential to be explored against a diverse range of diseases by targeting novel proteins and pathways.
In the realm of oncology , quinoline derivatives have shown significant promise by targeting various mechanisms involved in cancer progression. nih.govnih.gov These include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerases, protein kinases (e.g., EGFR), and aromatase. nih.govnih.govnih.gov Some quinoline analogues have been shown to induce cancer cell death (apoptosis) through mechanisms like oxidative stress-mediated DNA damage. nih.gov A recent study identified that a novel quinoline derivative exerts its anticancer effect by downregulating the expression of Lumican, a protein associated with tumorigenesis. mdpi.com
The potent antimicrobial activity of quinolines is well-established, with fluoroquinolones being a major class of antibiotics. scispace.comnih.gov Future research could focus on developing analogues of this compound to combat drug-resistant bacterial and fungal pathogens. nih.gov Key bacterial targets include DNA gyrase and topoisomerase IV, while in mycobacteria (the causative agent of tuberculosis), ATP synthase has emerged as a validated target for diarylquinoline derivatives. nih.govscispace.comnih.gov The antimalarial activity of quinolines, such as quinine (B1679958) and chloroquine (B1663885), is historically significant, and there is ongoing research to develop new quinoline-based drugs to overcome resistance in malaria parasites. scispace.comresearchgate.net
Furthermore, quinoline derivatives are being investigated for a variety of other therapeutic applications. This includes their potential as anti-inflammatory agents by inhibiting enzymes like iNOS and COX-2, and as neuroprotective agents. nih.govnih.gov A recent study using network pharmacology and molecular modeling suggested that nitroxoline, a nitro-derivative of 8-hydroxyquinoline (B1678124), may offer neuroprotection against cerebral ischemia by modulating multiple targets, including the epigenetic reader BRD4. nih.gov
Development of Integrated Experimental and Theoretical Research Frameworks
The synergy between experimental synthesis and theoretical calculations represents a powerful paradigm for advancing the field of quinoline chemistry. mdpi.comnih.gov Integrated research frameworks, where computational predictions guide experimental design and experimental results validate and refine theoretical models, are becoming increasingly common and are crucial for future progress.
Density Functional Theory (DFT) has emerged as a key computational tool in this integrated approach. rsc.orgnih.govnih.govresearchgate.net DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, electronic properties (such as HOMO-LUMO energy gaps), and reaction energetics. rsc.orguobaghdad.edu.iq This allows researchers to rationalize observed reaction outcomes, understand the regioselectivity of synthetic transformations, and predict the photophysical properties of new quinoline derivatives. rsc.orgnih.govresearchgate.net For example, DFT studies have been used to understand the stability and electronic properties of newly synthesized quinoline-thiosemicarbazide hybrids and other tunable quinoline derivatives. rsc.orgnih.gov
By combining DFT calculations with experimental techniques like NMR spectroscopy and X-ray crystallography, a comprehensive understanding of the structure-property relationships of novel quinoline compounds can be achieved. nih.govnih.gov This integrated approach is not only valuable for optimizing synthetic routes but also for elucidating the molecular basis of biological activity. For instance, combining experimental biological assays with molecular docking and DFT calculations can provide a detailed picture of how a quinoline derivative interacts with its biological target, thereby facilitating the rational design of more potent and selective analogues. uobaghdad.edu.iq The development and application of these integrated experimental and theoretical frameworks will undoubtedly be a key driver of innovation in the research of this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
